Product packaging for 2-(2-Nitrophenyl)dibenzo[b,d]furan(Cat. No.:CAS No. 1246308-82-6)

2-(2-Nitrophenyl)dibenzo[b,d]furan

Cat. No.: B2441551
CAS No.: 1246308-82-6
M. Wt: 289.29
InChI Key: HNGVCNKOEXITNG-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)dibenzo[b,d]furan (CAS 1246308-82-6) is a high-purity heterocyclic building block of interest in organic and medicinal chemistry research . The compound features a dibenzofuran core system linked to an ortho-nitrophenyl substituent, with a molecular formula of C18H11NO3 and a molecular weight of 289.28 g/mol . Its structure incorporates a furan ring, a five-membered aromatic ring with one oxygen atom, which is known for its electron-rich nature and modest aromaticity compared to benzene . This class of compounds is frequently explored in the development of novel pharmaceutical compounds and functional materials . Researchers utilize such building blocks to create more complex polycyclic aromatic structures, taking advantage of the reactivity of the furan system, such as its participation in cycloaddition reactions . The nitro group on the phenyl ring offers a versatile handle for further synthetic modifications, including reduction to aniline or participation in metal-catalyzed cross-coupling reactions. This product is intended for use as a research chemical in laboratory settings only. It is not for diagnostic, therapeutic, or any human use. References: The factual chemical data included in this description were sourced from publicly available chemical databases and supplier product pages . The context on furan chemistry and applications was informed by a scientific perspective on furan platform chemicals and a foundational resource on furan properties .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H11NO3 B2441551 2-(2-Nitrophenyl)dibenzo[b,d]furan CAS No. 1246308-82-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-nitrophenyl)dibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO3/c20-19(21)16-7-3-1-5-13(16)12-9-10-18-15(11-12)14-6-2-4-8-17(14)22-18/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGVCNKOEXITNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC3=C(C=C2)OC4=CC=CC=C43)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 Nitrophenyl Dibenzo B,d Furan and Its Close Analogs

Strategies for Dibenzo[b,d]furan Scaffold Construction

The formation of the dibenzo[b,d]furan skeleton is a well-explored area of organic synthesis, with several key retrosynthetic disconnections. These strategies primarily involve the intramolecular cyclization of either diaryl ether or 2-arylphenol precursors.

A prevalent strategy for assembling the dibenzofuran (B1670420) framework is through the intramolecular coupling of two aryl rings within a diaryl ether molecule. This is typically achieved via a palladium-catalyzed C-H activation/arylation process. researchgate.netrsc.org In this approach, a diaryl ether, often substituted with a directing group or a halide, undergoes cyclization to form the central furan (B31954) ring. researchgate.net For instance, the synthesis of dibenzofurans from o-iododiaryl ethers can be efficiently catalyzed by reusable Pd/C under ligand-free conditions. organic-chemistry.orgnih.gov This method is advantageous as the o-iododiaryl ether precursors can be synthesized in a one-pot reaction from phenols through sequential iodination and O-arylation. organic-chemistry.orgnih.gov

Another variation involves the palladium-catalyzed intramolecular cyclization of ortho-diazonium salts derived from diaryl ethers. This reaction proceeds in refluxing ethanol (B145695) with palladium acetate (B1210297) as the catalyst, notably without the need for a base. organic-chemistry.org

Table 1: Examples of Intramolecular C-C Bond Formation from Diaryl Ethers

Starting MaterialCatalyst/ReagentsKey FeaturesReference
o-Iododiaryl ethersPd/C (reusable)Ligand-free conditions, one-pot precursor synthesis. organic-chemistry.orgnih.gov
Diaryl ether o-diazonium saltsPd(OAc)2Base-free conditions, proceeds in refluxing ethanol. organic-chemistry.org
Diaryl ethersPd(II) catalyst, Pivalic AcidUses air as an oxidant, provides high yields and reproducibility. organic-chemistry.org

An alternative and powerful approach involves the formation of the C-O bond of the furan ring, starting from a 2-arylphenol (or a 2-hydroxybiphenyl) precursor. researchgate.netrsc.org This transformation is often accomplished through palladium-catalyzed, phenol-directed C-H activation/C-O cyclization. nih.govacs.org In this elegant process, a palladium catalyst activates a C-H bond on the adjacent aryl ring, which is ortho to the phenol (B47542) group, leading to the formation of the furan ring. Air is often used as a practical and green oxidant in this catalytic cycle. nih.govacs.org Kinetic studies have suggested that the C-O reductive elimination step, rather than the C-H activation, can be the rate-limiting step of the process. nih.govacs.org This methodology is valued for its tolerance of a wide variety of functional groups. nih.govacs.org

Palladium catalysis is a cornerstone of modern dibenzofuran synthesis, featuring prominently in both C-C and C-O bond-forming strategies. rsc.org One-pot procedures have been developed that combine C(sp²)-O bond formation (an SNAr reaction) with an intramolecular palladium-catalyzed C(sp²)-C(sp²) coupling. nih.gov This allows for the direct synthesis of dibenzofurans from aryl halides and ortho-bromophenols in good to excellent yields. nih.gov

Furthermore, palladium-catalyzed oxidative cyclization of O-aryl cyclic vinylogous esters has been shown to produce functionalized hydrodibenzofuran derivatives. nih.gov The versatility of palladium catalysis is also demonstrated in routes starting from o-iodoanilines or o-iodophenols, which are first coupled with silylaryl triflates and then cyclized to the dibenzofuran core. organic-chemistry.org

Table 2: Overview of Palladium-Catalyzed Cyclization Approaches

Precursor TypeReaction TypeCatalyst SystemReference
2-ArylphenolsPhenol-directed C-H activation/C-O cyclizationPd(0)/Pd(II) nih.govacs.org
Aryl halides and o-bromophenolsOne-pot SNAr and intramolecular aryl-aryl couplingPalladium catalyst nih.gov
o-Iododiaryl ethersIntramolecular C-H arylationPd/C nih.gov
o-Iodophenols and silylaryl triflatesO-arylation followed by cyclizationPalladium catalyst organic-chemistry.org

The Ullmann reaction, a classical copper-catalyzed coupling method, provides an important alternative to palladium-based systems for forming the dibenzofuran nucleus. nih.govorganic-chemistry.org Specifically, the Ullmann-type intramolecular C-O bond formation is a key strategy. researchgate.net This involves the cyclization of precursors like 2-aryl-2'-halophenols. The efficiency of this reaction can be significantly enhanced by the choice of copper source and ligand; for example, a combination of CuI and 1,10-phenanthroline (B135089) has proven effective. researchgate.net

Modern advancements in Ullmann-type reactions have expanded their scope and utility in heterocyclic synthesis. nih.gov One-pot protocols combining Pd-catalyzed cross-coupling with a subsequent Cu-catalyzed Ullmann coupling have also been developed for the rapid construction of the dibenzofuran motif from components like 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes. organic-chemistry.org

Regioselective Introduction of the Nitrophenyl Substituent onto the Dibenzo[b,d]furan Core

Once the dibenzofuran scaffold is in place, the next critical step is the introduction of the 2-nitrophenyl group at the C2 position. This can be approached in two primary ways: either by direct nitration of a 2-phenyldibenzo[b,d]furan precursor or by coupling a pre-functionalized nitrophenyl group to the dibenzofuran core. A patent discloses a direct one-step synthesis of 4-(2-nitrophenyl)dibenzo[b,d]furan from dibenzofuran and nitrobenzene (B124822), indicating that direct C-H arylation is a feasible, though potentially regiochemically challenging, route. google.com

The direct nitration of the parent dibenzofuran molecule is known to be subject to electrophilic substitution rules. The positions most susceptible to attack are C2 and C3. The nitration of unsubstituted dibenzofuran typically yields 3-nitrodibenzofuran (B1219392) as the major product, with 2-nitrodibenzofuran (B152082) formed as a minor isomer. rsc.org

For a pre-existing 2-phenyldibenzo[b,d]furan, the regiochemical outcome of a subsequent nitration reaction would be influenced by the directing effects of both the fused furan ring and the C2-phenyl substituent. The dibenzofuran nucleus itself would direct incoming electrophiles to the C3 and C8 positions. The C2-phenyl group, being an ortho-, para-director, would activate its own ortho (2', 6') and para (4') positions, as well as influence the reactivity of the dibenzofuran core. Achieving selective nitration on the pendant phenyl ring at its ortho position (to generate the 2-(2-nitrophenyl) isomer) while avoiding nitration on the dibenzofuran core would require careful control of reaction conditions.

Mild nitrating systems, such as using an aqueous solution of sodium dodecylsulfate with dilute nitric acid, have been shown to afford high regioselectivity in the nitration of various aromatic compounds, which could be a potential strategy to control the outcome. rsc.orgresearchgate.net

An alternative to direct nitration is to build the dibenzofuran scaffold from a precursor that already contains a nitro group. For instance, a benzannulation reaction of 2-nitrobenzofurans with alkylidene malononitriles has been reported as a method to assemble highly functionalized dibenzofurans, demonstrating the viability of using nitro-substituted building blocks. researchgate.netresearchgate.net

Cross-Coupling Reactions for Nitrophenyl Moiety Incorporation

The creation of a carbon-carbon bond between the dibenzo[b,d]furan scaffold and a nitrophenyl group is a critical step in the synthesis of the target compound. This is typically achieved through cross-coupling reactions, where a transition metal catalyst facilitates the bond formation between two fragments. A notable one-step method involves the direct oxidative coupling of dibenzofuran with nitrobenzene using a specific catalyst system to yield 4-(2-nitrophenyl)dibenzo[b,d]furan. google.com

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds between aryl groups. youtube.comrsc.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. youtube.com For the synthesis of nitrophenyl-dibenzo[b,d]furans, this would involve one of two primary pathways:

The reaction of a dibenzo[b,d]furanylboronic acid with a nitrophenyl halide.

The reaction of a nitrophenylboronic acid with a halogenated dibenzo[b,d]furan.

While the specific synthesis of 2-(2-nitrophenyl)dibenzo[b,d]furan via Suzuki coupling is not extensively detailed in the provided results, the principles are well-established for similar structures, such as aryl-thiophene monomers. youtube.com The reaction is generally promoted by a palladium catalyst, often in a low oxidation state (Pd(0)), and requires a base to activate the organoboron species. youtube.com Nickel catalysts are also emerging as a cost-effective alternative to palladium for Suzuki-Miyaura reactions. rsc.orgnih.gov

Table 1: Typical Conditions for Suzuki-Miyaura Cross-Coupling

Component Example Purpose
Aryl Halide 2-Bromodibenzo[b,d]furan (B31776) Electrophilic partner
Organoboron Reagent (2-Nitrophenyl)boronic acid Nucleophilic partner
Catalyst Pd(PPh₃)₄, NiCl₂(PCy₃)₂ Facilitates catalytic cycle
Base K₂CO₃, Cs₂CO₃, NaOH Activates boronic acid

| Solvent | Toluene, Dioxane, Ethanol/Water | Provides reaction medium |

This table represents generalized conditions for Suzuki-Miyaura reactions and may require optimization for the specific synthesis of this compound.

Copper-Catalyzed Aerobic C-C Coupling

Copper catalysts offer an alternative for the formation of biaryl linkages. A patented method describes the preparation of 4-(2-nitrophenyl)dibenzo[b,d]furan through a one-step oxidative coupling of dibenzofuran and nitrobenzene. google.com This process is conducted in the presence of a catalyst, a β-diketoimine ligand, and an oxidant. google.com Copper-catalyzed reactions are also employed in the synthesis of related benzofuran (B130515) structures, where sequential nucleophilic addition and oxidative cyclization can occur in a one-pot procedure using molecular oxygen as the oxidant. rsc.org These methods highlight the utility of copper in facilitating C-C bond formation under aerobic conditions.

Synthesis of Specific Nitrophenyl-Dibenzo[b,d]furan Related Structures

The core dibenzo[b,d]furan structure can be functionalized with various substituents to create a range of derivatives with specific properties.

Synthesis of Methoxy-substituted Nitrodibenzofuran Derivatives

A synthetic route has been developed for a new nitrodibenzofuran (NDBF)-based protecting group that includes a methoxy (B1213986) substituent. nih.govacs.orgnih.gov This synthesis showcases a general approach to creating substituted dibenzofurans. nih.gov

The key steps in this synthesis are:

Diarylether Formation: The process begins with the reaction between 2-bromo-5-methoxyphenol (B1282781) and 4-fluoro-2-nitrobenzaldehyde (B1294362) to produce a diarylether. nih.gov

Acetal (B89532) Protection: The aldehyde group in the resulting diarylether is protected as an acetal. nih.gov

Intramolecular Aryl Coupling: A palladium-catalyzed intramolecular aryl coupling reaction is then performed to form the dibenzofuran ring system. nih.gov

Deprotection and Conversion: Following deprotection of the acetal, the resulting aldehyde is converted into a racemic secondary alcohol using trimethylaluminum. nih.gov

This multi-step synthesis demonstrates a versatile method for accessing functionalized nitrodibenzofuran derivatives. nih.gov

Table 2: Synthetic Scheme for Methoxy-substituted Nitrodibenzofuran Derivative

Step Reactants Reagents/Conditions Product
1 2-bromo-5-methoxyphenol, 4-fluoro-2-nitrobenzaldehyde Base Diaryl ether (3)
2 Diaryl ether (3) Ethylene glycol, p-TsOH Acetal-protected ether (4)
3 Acetal-protected ether (4) Pd(OAc)₂, P(o-tol)₃, base Dibenzofuran acetal (5)
4 Dibenzofuran acetal (5) Acid Aldehyde (6)

Adapted from the synthetic scheme described in the literature. nih.gov

Synthetic Routes to 1-(3-Nitrodibenzo[b,d]furan-2-yl)ethane-1-one and Related Alcohols

The synthesis of 1-(3-Nitrodibenzo[b,d]furan-2-yl)ethane-1-one is not explicitly detailed in the provided search results. However, a plausible route can be inferred from standard organic reactions. The introduction of an acetyl group onto an aromatic ring is commonly achieved through the Friedel-Crafts acylation reaction. wikipedia.org

A potential synthetic pathway would involve:

Nitration of Dibenzo[b,d]furan: Dibenzo[b,d]furan would first be nitrated to introduce the nitro group, yielding 3-nitrodibenzo[b,d]furan. The position of nitration can be influenced by reaction conditions.

Friedel-Crafts Acylation: The resulting 3-nitrodibenzo[b,d]furan would then undergo a Friedel-Crafts acylation reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃). This would introduce the acetyl group at the 2-position, yielding 1-(3-nitrodibenzo[b,d]furan-2-yl)ethane-1-one.

Reduction to Alcohol: The subsequent reduction of the ketone functionality would produce the corresponding alcohol, 1-(3-nitrodibenzo[b,d]furan-2-yl)ethan-1-ol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Purification and Isolation Techniques in the Synthesis of Dibenzo[b,d]furan-based Compounds

The purification and isolation of dibenzo[b,d]furan-based compounds are crucial steps to obtain products of high purity. Common techniques employed include column chromatography and recrystallization.

Column Chromatography: This is a widely used method for separating components of a mixture.

Stationary Phase: Silica (B1680970) gel is a common choice for the purification of benzofuran derivatives. nih.gov Activated basic alumina (B75360) is also used, often in combination with anhydrous sodium sulphate to remove any residual water. canada.ca

Eluent: A solvent system, or eluent, is passed through the column to carry the components of the mixture at different rates. The choice of eluent depends on the polarity of the compounds being separated. For dibenzofuran derivatives, mixtures of ethyl acetate and hexanes are often used with silica gel. nih.gov For alumina columns, an initial elution with a non-polar solvent like petroleum ether can be used to remove non-polar impurities, followed by a more polar solvent mixture, such as dichloromethane (B109758) in petroleum ether, to elute the desired dibenzofuran compounds. canada.ca

Evaporation and Concentration: After chromatographic separation, the solvent containing the purified compound is typically removed by evaporation. This can be done using a gentle stream of nitrogen, often in a warm water bath to facilitate the process. canada.ca For larger volumes, a rotary evaporator is commonly used.

Analysis: The purity of the final product is often assessed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), which provides information on both the retention time and the mass-to-charge ratio of the compound. canada.ca Nuclear Magnetic Resonance (NMR) spectroscopy is also a fundamental tool for structural confirmation and purity assessment. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
4-(2-Nitrophenyl)dibenzo[b,d]furan
Dibenzo[b,d]furan
Nitrobenzene
2-Bromo-5-methoxyphenol
4-Fluoro-2-nitrobenzaldehyde
1-(3-Nitrodibenzo[b,d]furan-2-yl)ethane-1-one
1-(3-Nitrodibenzo[b,d]furan-2-yl)ethan-1-ol
3-Nitrodibenzo[b,d]furan

Advanced Spectroscopic Characterization Techniques and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

Interactive Data Table: Predicted NMR Data for 2-(2-Nitrophenyl)dibenzo[b,d]furan

Atom Type Predicted Chemical Shift Range (ppm) Notes
¹H (Dibenzofuran)7.0 - 8.5Aromatic protons, specific shifts depend on position.
¹H (Nitrophenyl)7.5 - 8.2Protons ortho and para to the nitro group will be deshielded.
¹³C (Dibenzofuran)110 - 160Aromatic carbons, with quaternary carbons at the higher end.
¹³C (Nitrophenyl)120 - 150Aromatic carbons, with the carbon bearing the nitro group being significantly deshielded.

Two-dimensional (2D) NMR techniques provide further structural detail by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. slideshare.net For this compound, COSY would show cross-peaks between neighboring protons on the dibenzofuran (B1670420) and nitrophenyl rings, helping to assign the signals to specific positions within the aromatic systems. slideshare.netresearchgate.netyoutube.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique reveals protons that are close to each other in space, regardless of whether they are bonded. slideshare.net In the case of this compound, NOESY could provide information about the preferred conformation of the molecule, for instance, by showing correlations between protons on the dibenzofuran moiety and the nitrophenyl ring that are in close proximity due to the rotation around the C-C single bond connecting the two rings. slideshare.netresearchgate.netyoutube.comresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the nitro group (NO₂) and the aromatic C-H and C=C bonds. The presence of strong absorption bands around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹ would be indicative of the asymmetric and symmetric stretching vibrations of the nitro group, respectively. The spectrum would also feature bands in the region of 3100-3000 cm⁻¹ for aromatic C-H stretching and around 1600-1450 cm⁻¹ for aromatic C=C stretching. The ether linkage (C-O-C) in the dibenzofuran ring would likely show a characteristic stretching vibration in the 1270-1200 cm⁻¹ region. nih.gov

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type
Aromatic C-H3100 - 3000Stretch
Aromatic C=C1600 - 1450Stretch
Nitro (NO₂)1530 - 1500 (asymmetric)Stretch
Nitro (NO₂)1350 - 1330 (symmetric)Stretch
C-O-C (Ether)1270 - 1200Stretch

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound and for elucidating its structure through analysis of its fragmentation patterns. mdpi.com HRMS can provide the elemental composition of the parent ion, confirming the molecular formula of this compound (C₁₈H₁₁NO₃).

Under electron ionization (EI), the molecule would form a molecular ion (M⁺), and subsequent fragmentation would lead to the formation of various daughter ions. The fragmentation pattern would be characteristic of the molecule's structure. For instance, the loss of the nitro group (NO₂) or the cleavage of the bond between the dibenzofuran and nitrophenyl rings would likely be observed. Tandem mass spectrometry (MS/MS) experiments could be used to further probe the structure of the fragment ions. nih.govethz.chnih.gov

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govnih.govresearchgate.netmdpi.com A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. This information would reveal the planarity of the dibenzofuran and nitrophenyl rings and the dihedral angle between them, which describes their relative orientation.

Furthermore, X-ray crystallography elucidates the supramolecular architecture, showing how the molecules pack in the crystal lattice. This packing is governed by intermolecular interactions such as π-π stacking between the aromatic rings and other weaker van der Waals forces. Understanding these interactions is crucial for comprehending the solid-state properties of the compound. Although specific crystallographic data for this compound was not found in the provided search results, studies on related nitroaromatic and heterocyclic compounds demonstrate the power of this technique in revealing detailed structural information. nih.govnih.govresearchgate.netmdpi.com

Analysis of Crystal Packing and Intermolecular Interactions (e.g., π-π Stacking, C-H···O Contacts)

Without experimental crystallographic data, a definitive analysis of the crystal packing and intermolecular interactions for this compound cannot be provided. However, based on the known structures of related compounds, several types of interactions would be anticipated to play a significant role in its solid-state architecture.

It is highly probable that π-π stacking interactions would be a dominant feature in the crystal packing. The planar dibenzo[b,d]furan moiety and the nitrophenyl ring are both aromatic systems capable of engaging in such interactions, which are crucial for the stabilization of many aromatic compounds in the solid state. For instance, in the related compound 2-(pentyloxy)dibenzo[b,d]furan, π-π stacking between adjacent dibenzofuran rings is a key packing feature. nih.gov

Furthermore, the presence of the nitro group and the furan (B31954) oxygen atom suggests the likelihood of C-H···O contacts . These weak hydrogen bonds, where a carbon-bound hydrogen atom interacts with an oxygen atom, are common in crystals of organic molecules containing these functional groups. For example, in the crystal structure of N-(2-nitrophenyl)maleimide, C-H···O hydrogen bonds are observed.

A comprehensive analysis would typically involve the generation of a Hirshfeld surface analysis from the crystallographic information file (CIF). This powerful tool visualizes and quantifies intermolecular contacts, providing a detailed fingerprint of the packing environment. Unfortunately, without the prerequisite crystal structure data, such an analysis for this compound is not possible.

Determination of Molecular Conformation, Dihedral Angles, and Planarity

The dibenzo[b,d]furan core is expected to be largely planar, as observed in other derivatives like 2-(pentyloxy)dibenzo[b,d]furan. nih.gov However, steric hindrance between the ortho-substituted nitro group and the adjacent atoms of the dibenzofuran moiety could lead to a significant twist between the two ring systems. This is a common feature in ortho-substituted biaryls. For example, a large dihedral angle is observed between the rings in N-(2-nitrophenyl)maleimide. The planarity of the molecule would be further influenced by the torsion angle of the nitro group relative to the phenyl ring.

To definitively determine these conformational parameters, experimental data from X-ray crystallography would be required. This would provide the precise values for the key dihedral angles, allowing for a detailed description of the molecule's three-dimensional structure and its deviation from planarity.

In the absence of experimental data, computational modeling could provide theoretical predictions for the molecular conformation and dihedral angles. However, such theoretical data would require experimental validation for full scientific rigor.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Geometry

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation (or a derivative thereof) to determine the electronic wavefunction, which in turn provides information about the molecule's energy, geometry, and electronic distribution.

Density Functional Theory (DFT) is a widely used quantum mechanical method that determines the electronic structure of a molecule by focusing on its electron density. nih.gov For 2-(2-Nitrophenyl)dibenzo[b,d]furan, DFT calculations, often employing functionals like B3LYP, would be used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. researchgate.netrsc.org This optimization process finds the lowest energy conformation of the molecule.

Studies on the parent dibenzofuran (B1670420) molecule have shown that DFT methods, such as B3P86, provide geometries that are in excellent agreement with experimental data. nih.gov Similar accuracy would be expected for its derivatives. The resulting optimized structure is crucial for all subsequent computational analyses.

Illustrative Data: Predicted Geometrical Parameters This table illustrates the type of data that would be generated from a DFT geometry optimization of this compound. The values are hypothetical.

ParameterBond/AnglePredicted Value
Bond LengthC-C (furan)1.39 Å
Bond LengthC-O (furan)1.36 Å
Bond LengthC-N (nitro)1.47 Å
Bond LengthN-O (nitro)1.22 Å
Dihedral AngleDibenzofuran-Nitrophenyl45°

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. nih.gov This method is particularly valuable for predicting spectroscopic properties. By calculating the energies of electronic transitions, TD-DFT can simulate the UV-visible absorption spectrum of this compound. This allows for the assignment of experimental absorption bands to specific electronic transitions within the molecule. nih.gov For instance, studies on dibenzofuran and its derivatives have successfully used TD-DFT to assign absorption bands in the 200-300 nm region. nih.gov

Illustrative Data: Predicted Electronic Transitions This table shows hypothetical TD-DFT results for the main electronic transitions of this compound.

TransitionWavelength (nm)Oscillator Strength (f)Main Contribution
S0 -> S13200.15HOMO -> LUMO
S0 -> S22950.45HOMO-1 -> LUMO
S0 -> S32600.20HOMO -> LUMO+1

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) for Reactivity and Electronic Transitions

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic transitions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

For this compound, the HOMO is expected to be located primarily on the electron-rich dibenzofuran ring system, while the LUMO is anticipated to be centered on the electron-withdrawing nitrophenyl group. researchgate.netacs.org The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.

Illustrative Data: FMO Properties This table presents hypothetical FMO energy values and the resulting energy gap for this compound.

OrbitalEnergy (eV)
HOMO-6.2
LUMO-2.5
Energy Gap (E_gap)3.7

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.netlibretexts.orgyoutube.com It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green or yellow areas represent neutral or weakly interacting regions.

In this compound, an MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the nitro group and the furan (B31954) oxygen, highlighting these as sites for electrophilic interaction. acs.org Conversely, positive potential (blue) would be expected around the hydrogen atoms of the aromatic rings and near the nitrogen atom of the nitro group. nih.govresearchgate.net Such maps are invaluable for predicting intermolecular interactions, including hydrogen bonding.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Intermolecular Bonding Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by transforming the complex, delocalized molecular orbitals into localized, chemically intuitive bonding orbitals (e.g., sigma bonds, pi bonds, lone pairs). wikipedia.orgwisc.edu This method allows for the quantification of electron delocalization through the analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. nih.govresearchgate.net

For this compound, NBO analysis would reveal the nature of the intramolecular charge transfer from the dibenzofuran moiety to the nitrophenyl group. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electronic delocalization. For example, a significant E(2) value for the interaction between a pi orbital on the dibenzofuran ring (donor) and a pi* anti-bonding orbital on the nitrophenyl ring (acceptor) would confirm a strong conjugative effect.

Illustrative Data: Key NBO Donor-Acceptor Interactions This table provides hypothetical examples of significant donor-acceptor interactions and their stabilization energies for this compound.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
π (Dibenzofuran)π* (Nitrophenyl)15.5
Lone Pair (O, furan)σ* (C-C, adjacent ring)2.1
π (Phenyl)π* (Nitro group)10.2

Conformational Analysis and Intramolecular Dynamic Phenomena through Computational Methods

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For this compound, a key conformational feature is the rotation around the single bond connecting the dibenzofuran and nitrophenyl rings. This rotation is subject to steric hindrance from the ortho-nitro group and the adjacent atoms on the dibenzofuran ring.

Computational methods can map the potential energy surface as a function of the dihedral angle of this bond. ic.ac.ukasianpubs.org This analysis would identify the most stable conformer(s) and the energy barriers to rotation between them. nih.govacs.org Such studies on biphenyl (B1667301) and its derivatives have shown that the preferred conformation is often non-planar, representing a balance between conjugative stabilization (which favors planarity) and steric repulsion (which disfavors it). researchgate.netic.ac.uk

Theoretical Studies on Reaction Mechanisms and Energetics

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the complex reaction mechanisms and energetics associated with the formation of polycyclic aromatic compounds. While direct theoretical studies on the formation of This compound are not extensively documented in publicly available literature, significant insights can be drawn from computational investigations into analogous reactions, most notably the Cadogan and Cadogan-Sundberg reactions, which describe the reductive cyclization of 2-nitrobiphenyls to form carbazoles. This reaction is a close structural and electronic parallel to the intramolecular cyclization that would form the target molecule from a corresponding nitrated biphenyl ether precursor.

Theoretical studies on these analogous reactions provide a framework for understanding the key steps, intermediates, and energy barriers involved. The generally accepted mechanism for the triphenylphosphine-mediated reductive cyclization of a 2-nitrobiphenyl (B167123) involves the initial deoxygenation of the nitro group by triphenylphosphine (B44618) to form a highly reactive nitrene intermediate. This is followed by an intramolecular electrophilic attack of the nitrene on the adjacent aromatic ring to form the new heterocyclic ring.

A detailed DFT study on a related molybdenum-mediated Cadogan reaction provides quantitative insights into the energetics of such cyclization processes. researchgate.net While the specific catalyst differs, the fundamental cyclization step involving a nitrene intermediate is believed to be similar. This study revealed that the cyclization of the nitrene intermediate proceeds through a transition state with a remarkably low activation barrier.

One key aspect explored in theoretical studies is the spin state of the nitrene intermediate. It has been shown that the triplet state of the nitrene is the ground state. However, the cyclization is proposed to occur from the singlet state. researchgate.net DFT calculations on an analogous system indicated that while the triplet nitrene is more stable by approximately 9.3 kcal/mol, the activation barrier for cyclization from this state is significantly high. In contrast, the cyclization from the singlet state has a very low activation barrier of only 5.8 kcal/mol, which is consistent with the experimental conditions under which these reactions are often performed. researchgate.net This suggests that the reaction likely proceeds through the higher-energy but more reactive singlet nitrene intermediate.

Further computational analyses on the formation of carbazoles have employed various DFT functionals, such as B3LYP and M06-2X, to investigate the energetics of the reaction pathways. researchgate.net These studies emphasize the critical role of the electronic properties of the substituents on the aromatic rings in influencing the reaction mechanism and outcomes.

The data from these theoretical investigations on analogous systems allow for the construction of a putative reaction energy profile for the formation of molecules like This compound . The key energetic parameters derived from these studies are summarized in the table below. It is important to note that these values are for analogous carbazole (B46965) formation and serve as a model for understanding the energetics of the formation of the title compound.

Reaction Step/IntermediateParameterCalculated Value (kcal/mol)Reference
Nitrene Intermediate (Triplet vs. Singlet)Relative Energy (Etriplet - Esinglet)-9.3 researchgate.net
Cyclization from Singlet NitreneActivation Energy (ΔG)5.8 researchgate.net

Photophysical Properties and Optical Applications in Research

Absorption and Emission Characteristics of Nitrophenyl-Dibenzo[b,d]furan Systems

The absorption and emission of light by nitrophenyl-dibenzo[b,d]furan systems are governed by the electronic transitions within their molecular structure. The core structure, consisting of a dibenzofuran (B1670420) moiety linked to a nitrophenyl group, gives rise to characteristic spectral properties. Research into analogous systems, such as dibenzofuran-based dyes, shows absorption bands in the ultraviolet and visible regions, which are attributed to π→π* transitions and intramolecular charge transfer (ICT) from a donor part of the molecule to an acceptor part. researchgate.net The parent dibenzofuran itself exhibits fluorescence with an excitation peak at 280 nm and an emission peak at 314 nm. aatbio.com

The surrounding solvent environment can significantly influence the absorption and emission spectra of chromophores like 2-(2-Nitrophenyl)dibenzo[b,d]furan. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited electronic states of the molecule. Studies on analogous push-pull triphenylamine (B166846) derivatives have shown that while branching leads to a slight bathochromic (red) shift in absorption spectra, the two-photon absorption (2PA) cross-sections are strongly dependent on solvent polarity, with the highest values often observed in solvents of medium polarity. rsc.org For some distyrylbenzene-based fluorophores, the effect of solvent on the TPA cross-section is nonmonotonic, with the maximum value being measured in a solvent of intermediate polarity like tetrahydrofuran (B95107) (THF) and the lowest in water. nih.gov The study of azo-dyes has also demonstrated that changes in solvent polarity can lead to either a hypsochromic (blue) or bathochromic shift in the absorption bands, indicative of the interactions between the dye molecule and the solvent. researchgate.net

Table 1: Solvent Effects on Photophysical Properties of Analogous Chromophores

Chromophore System Solvent(s) Observed Effect Reference
Push-pull triphenylamine derivatives Series of varying polarity 2PA cross-sections are highest in solvents of medium polarity. rsc.org
Distyrylbenzene-based fluorophores Toluene, THF, Water Nonmonotonic effect on TPA cross-section, with the maximum in THF. nih.gov

This table is interactive. Click on the headers to sort the data.

The photophysical properties of the nitrophenyl-dibenzo[b,d]furan system can be finely tuned by the addition of various substituent groups. Research on related nitroaromatic chromophores has demonstrated that even subtle changes to the molecular structure can have profound effects on absorption, emission, and two-photon absorption.

For instance, the introduction of methoxy (B1213986) substituents to the nitrobenzyl chromophore has been shown to shift the absorption maximum to lower energy. nih.gov In other nitroaromatic systems, methyl groups, which are weakly electron-donating and induce steric hindrance, can significantly enhance emission. rsc.orgrsc.org Conversely, stronger electron-donating groups like diethylamino (Et2N) can lead to fluorescence quenching, possibly due to photo-induced electron transfer. rsc.orgrsc.org The position and nature of the nitro group are also critical; the presence of 4-nitrophenyl substituents has been found to increase the magnitude of two-photon absorption. rsc.orgrsc.org Furthermore, extending the π-conjugated system or adding electron-donating groups to the nitrodibenzofuran (NDBF) core can increase both the TPA cross-section and the rate of dissociation when used as a photoremovable protecting group. umn.edu

Table 2: Influence of Substituents on Photophysical Properties

Core Structure Substituent Effect Reference
Nitrobenzyl Methoxy Shifts absorption maximum to lower energy nih.gov
Dipyrrolonaphthyridinedione Methyl Enhances emission rsc.orgrsc.org
Dipyrrolonaphthyridinedione Diethylamino (Et2N) Quenches fluorescence rsc.orgrsc.org
Dipyrrolonaphthyridinedione 4-Nitrophenyl Increases two-photon absorption rsc.orgrsc.org

This table is interactive. Click on the headers to sort the data.

Two-Photon Absorption (TPA) Phenomena and Related Methodologies

Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons, typically in the near-infrared (NIR) region, to reach an excited state that would normally require a single photon of higher energy (e.g., in the UV region). This phenomenon is particularly valuable for applications in biological imaging and data storage due to the deeper tissue penetration and reduced scattering of NIR light. cmu.edu The nitrodibenzofuran (NDBF) chromophore, a close relative of this compound, is recognized as being suitable for 2P-photolysis. iris-biotech.de

Significant research effort has been directed towards designing molecules with large TPA cross-sections (δ). Several key principles have emerged from these studies. One effective strategy is the creation of molecules with a quadrupolar (acceptor-π-donor-π-acceptor or donor-π-acceptor-π-donor) or octupolar charge distribution. caltech.edu For stilbene (B7821643) derivatives, arranging electroactive groups in a quadrupolar-like fashion leads to a substantial increase in the TPA cross-section. caltech.edu

The 2-(2-nitrophenyl) group is a well-established photoremovable protecting group (PPG), often referred to as a "caging" group. These groups are used to temporarily mask the function of a biologically active molecule, which can then be "uncaged" or released with high spatial and temporal precision using light. iris-biotech.de The nitrodibenzofuran (NDBF) moiety, in particular, has been explored as a PPG for protecting thiol groups in peptides. nih.gov

The uncaging mechanism for o-nitrobenzyl-based PPGs, including the nitrodibenzofuran system, has been extensively studied. instras.compsu.edu The process is initiated by photo-excitation, which leads to the rapid formation of an aci-nitro intermediate. acs.orgwikipedia.org This intermediate then undergoes a series of "dark" or non-photochemical reactions that ultimately result in the cleavage of the bond to the protected molecule and the release of the active species. acs.orgnih.gov NDBF-based protecting groups are advantageous because they can be cleaved by either single-photon UV light or, more significantly for biological applications, by two-photon excitation with NIR light, which is less damaging to cells and allows for deeper tissue penetration. umn.eduiris-biotech.de The NDBF cage has been shown to be photolyzed much more efficiently than some other nitrobenzyl-based PPGs. iris-biotech.de

Fundamental Research into Organic Optoelectronic Materials

The promising photophysical properties of dibenzofuran derivatives make them attractive candidates for fundamental research in organic optoelectronic materials. ekb.eg Materials with strong absorption and emission characteristics are in high demand for applications in molecular photonics. rsc.orgrsc.org Dibenzofuran-based organic dyes have been synthesized and investigated as photosensitizers, demonstrating their potential for use in devices that convert light into electricity. researchgate.net The ability to tune their properties through the introduction of different substituents allows for the rational design of materials with optimized performance for specific optoelectronic applications. researchgate.net

Research Findings on this compound Remain Elusive

Intensive investigation into the scientific literature and chemical databases has revealed a significant gap in the available research on the specific chemical compound This compound . Despite a thorough search for its photophysical and semiconducting properties, particularly in the context of Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs), no dedicated studies or detailed characterizations for this molecule could be located.

The initial aim was to construct a detailed article outlining the investigation of its semiconducting properties, structure-property relationships for OFETs, and the evaluation of its material characteristics for OLEDs. However, the absence of any published experimental or theoretical data for this compound makes it impossible to provide a scientifically accurate report as requested.

While the broader families of dibenzofuran derivatives and nitrophenyl-substituted organic molecules have been the subject of extensive research in the field of organic electronics, the specific isomer this compound appears to be an unexplored area. Research on related compounds, such as other functionalized dibenzofurans, has shown promise for applications in electronic devices, but these findings cannot be extrapolated to accurately describe the properties of the target compound.

Therefore, the requested article, with its specific focus and requirement for data tables on the photophysical and semiconducting properties of this compound, cannot be generated at this time due to the lack of available scientific information. Further experimental synthesis and characterization of this particular compound would be necessary to provide the detailed insights required.

Advanced Reaction Chemistry and Mechanistic Studies

Exploration of Dibenzo[b,d]furan and Furan (B31954) Nucleus Reactivity

The reactivity of the dibenzo[b,d]furan scaffold is complex, influenced by the fused benzene (B151609) rings and the central furan core. The furan ring, in particular, exhibits a dual chemical nature. While it possesses aromatic character due to the delocalization of π-electrons, including a lone pair from the oxygen atom, it is less aromatic than benzene. pearson.commatanginicollege.ac.in This reduced aromaticity means that in addition to electrophilic substitution, the furan nucleus can also participate in addition reactions that lead to dearomatization. matanginicollege.ac.inacs.org

The furan ring within the dibenzofuran (B1670420) system can function as an electron-rich 1,4-diene, making it amenable to cycloaddition reactions, most notably the Diels-Alder reaction. acs.org This pathway involves the [4+2] cycloaddition of the furan diene with a suitable dienophile, leading to the formation of oxabicyclo[2.2.1]heptane derivatives. acs.org This reaction is a powerful tool for creating complex, three-dimensional structures from the planar dibenzofuran precursor. The reaction proceeds with a loss of aromaticity in the furan ring, a process favored by the furan's relatively low resonance energy compared to other aromatic systems. matanginicollege.ac.in The resulting bridged-ring adducts can then be converted into various other functionalized molecules, such as substituted cyclohexenes or tetrahydrofurans, through cleavage of the oxygen bridge or the carbon bridge, respectively. acs.org The propensity of furan to undergo such additions is a key aspect of its versatility as a synthetic building block. acs.org

Dibenzofuran readily undergoes electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. rsc.orgwikipedia.org The regioselectivity of these reactions is a critical consideration. For the furan nucleus, electrophilic attack occurs preferentially at the α-positions (C2 and C5) rather than the β-positions (C3 and C4). pearson.comquora.com In the context of dibenzofuran, this corresponds to the C2 and C8 positions. This preference is attributed to the greater stability of the carbocation intermediate (sigma complex) formed during α-attack. quora.comstackexchange.com The intermediate for α-substitution is stabilized by three resonance structures, allowing for more effective delocalization of the positive charge, whereas the intermediate for β-substitution is stabilized by only two resonance structures. pearson.comquora.com

In benzofuran (B130515) systems, which are structurally related to dibenzofuran, electrophilic substitution also favors the C2 position. chemicalbook.com If the C2 position is blocked, substitution may then occur at the C3 position. chemicalbook.com Studies on the nitration of dibenzofuran have shown that substitution can occur at various positions, with the 2-nitro and 3-nitro isomers being common products, reflecting the competing electronic influences of the fused aromatic system. chemicalbook.comrsc.org

Intramolecular Cyclization and Rearrangement Reactions Involving Nitrophenyl-Dibenzo[b,d]furan Precursors

The presence of a nitrophenyl group tethered to a dibenzofuran scaffold (or its precursors) enables a variety of intramolecular cyclization and rearrangement reactions, providing pathways to complex polycyclic heterocyclic systems. These reactions often leverage the electrophilic nature of the nitro-activated phenyl ring and the nucleophilic character of the dibenzofuran system or a side chain.

One notable strategy involves the reaction of 2-nitrobenzofurans with nucleophiles like alkylidene malononitriles. The proposed mechanism begins with a vinylogous conjugate addition of the nucleophile to the nitro-activated system. This is followed by a cascade of reactions, including an intramolecular cyclization and the eventual elimination of nitrous acid (HNO₂) to yield highly functionalized, annulated products. researchgate.net

Analogous reactions highlight the potential for such transformations. For instance, 5-nitro-substituted furfuryl amides can undergo an unusual isomerization-cyclization reaction to form benzo cancer.govorganic-chemistry.orgfuro[2,3-c]pyridin-3-one systems. nih.gov Furthermore, base-mediated intramolecular reductive cyclization has been demonstrated as a powerful method. In this approach, a ketone tethered to a nitrophenyl group can be induced to cyclize, where the nitro group is reduced and incorporated into a new heterocyclic ring. acs.org This strategy has been used to construct complex frameworks like the hexahydro-2,6-methano-1-benzazocine ring system from nitrophenylcyclohexanone precursors. acs.org These examples underscore the synthetic utility of the nitro group as a linchpin for intramolecular bond formation.

Mechanistic Investigations of Nitro Group Transformations within the Dibenzo[b,d]furan Scaffold

The nitro group on the 2-(2-Nitrophenyl)dibenzo[b,d]furan scaffold is not merely a passive substituent; it is a versatile functional group that can be mechanistically transformed into other functionalities, enabling further molecular diversification. A key transformation is the denitrative cross-coupling reaction, where the C–NO₂ bond is cleaved and replaced with a new bond, typically through transition-metal catalysis. acs.org

Mechanistic studies, supported by experimental and computational evidence, suggest a common pathway for these transformations. The catalytic cycle for a palladium-catalyzed denitrative coupling is believed to initiate with the oxidative addition of the Ar–NO₂ bond to a low-valent metal center, such as Pd(0), to form an Ar–Pd(II)–NO₂ intermediate. acs.org This step is crucial as it activates the otherwise inert aryl C–NO₂ bond. Following oxidative addition, a transmetalation step with a suitable coupling partner (e.g., an arylboronic acid) occurs, replacing the nitrite (B80452) ligand with the organic group from the transmetalating agent. The final step is a reductive elimination from the resulting palladium(II) complex, which forms the new carbon-carbon or carbon-heteroatom bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue. acs.org Similar mechanisms involving oxidative addition to Cu(I) species have also been proposed for copper-catalyzed systems. acs.org

The viability of these reactions demonstrates that the nitro group can serve as an effective leaving group, analogous to halides or triflates, in modern cross-coupling chemistry.

Catalytic SystemTransformationProposed Mechanistic FeatureReference
Palladium / Arylboronic AcidDenitrative Suzuki-Miyaura Coupling (Ar-NO₂ → Ar-Ar')Oxidative addition of Ar-NO₂ to Pd(0) followed by transmetalation and reductive elimination. acs.org
Copper / ThiolateDenitrative Thiolation (Ar-NO₂ → Ar-SR)Proposed oxidative addition of Ar-NO₂ to a Cu-SR species. acs.org
Nickel(0) / Phosphine (B1218219)Oxygen Atom Transfer (Ar-NO₂ → Ar-NO)Reaction of Ni(0) complex with the nitro compound to form a nitrosonickel(0) complex. acs.org
Palladium / Phenol (B47542)Denitrative Etherification (Ar-NO₂ → Ar-OAr')Control experiments suggest a pathway distinct from direct coupling with boronic acids. acs.org

Catalytic Reactions Applied to the Synthesis and Derivatization of the Compound and its Analogs

The synthesis of the dibenzofuran core and its derivatives, including nitrophenyl-substituted analogs, relies heavily on transition-metal catalysis. While palladium is the most prominent catalyst, other metals such as copper, gold, nickel, and rhodium have also been employed to construct the benzofuran or dibenzofuran skeleton. eurekaselect.comorganic-chemistry.orgmdpi.comnih.gov Gold and platinum catalysts, for example, are effective in the cycloisomerization of propargylic precursors to form substituted furans and benzofurans. organic-chemistry.orgchim.it Nickel-catalyzed systems, often valued for being more cost-effective, have been developed for the intermolecular cyclization of 2-halophenols and alkynes to produce 2-substituted benzofurans. mdpi.com Copper catalysts are frequently used, sometimes as co-catalysts with palladium in Sonogashira couplings, or as the primary catalyst in oxidative C–O coupling reactions. nih.govacs.org

Palladium catalysis is the cornerstone of modern dibenzofuran synthesis, offering a range of versatile and high-yielding methods that tolerate a wide array of functional groups. organic-chemistry.org

A leading strategy is the palladium-catalyzed phenol-directed C–H activation/C–O cyclization . cancer.govacs.orgacs.orgnih.gov This method constructs the furan ring by forming a C–O bond through the intramolecular cyclization of a 2-arylphenol. The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle, and mechanistic studies have indicated that the C–O reductive elimination, rather than the C–H activation, can be the turnover-limiting step. cancer.govacs.orgacs.orgresearchgate.net

Another powerful approach is the intramolecular cyclization of diaryl ethers . This can be achieved from various precursors. For instance, o-iododiaryl ethers can be cyclized using a reusable Pd/C catalyst under ligand-free conditions. organic-chemistry.org A related method involves the palladium-catalyzed cyclization of ortho-diazonium salts derived from diaryl ethers, which proceeds via tandem denitrification and C-H activation. organic-chemistry.orgorganic-chemistry.org

The Sonogashira coupling followed by cyclization is a highly effective route for preparing 2-substituted benzofurans, which are precursors or analogs of the target compound. This tandem reaction involves the palladium- and copper-cocatalyzed coupling of an o-iodophenol (which can bear a nitro group) with a terminal alkyne. researchgate.netnih.gov The resulting 2-alkynylphenol intermediate then undergoes an intramolecular cyclization to form the furan ring in a single synthetic operation. researchgate.net This method is notable for its tolerance of base-labile functional groups, including the nitro group. researchgate.net

Reaction TypeCatalyst/ReagentsPrecursor(s)Key FeaturesReference
Phenol-Directed C-H Activation/C-O CyclizationPd(OAc)₂ / Air (oxidant)2-ArylphenolsEfficient route to substituted dibenzofurans; tolerates various functional groups. cancer.govacs.orgnih.govresearchgate.net
Intramolecular Cyclization of Diaryl EthersPd(OAc)₂ortho-Diazonium salts of diaryl ethersBase-free conditions, rapid reaction times, and broad substrate scope. organic-chemistry.orgorganic-chemistry.org
Intramolecular Cyclization of Diaryl EthersPd/Co-Iododiaryl ethersLigand-free conditions with a reusable catalyst. organic-chemistry.org
Sonogashira Coupling-CyclizationPd/C, PPh₃, CuIo-Iodophenols (including nitro-substituted) and terminal alkynesOne-pot synthesis of 2-substituted (nitro)benzofurans in water. researchgate.net
Intramolecular C-H ArylationPd(OAc)₂ / Ligando-Iodophenols reacted with silylaryl triflatesTwo-step, one-pot synthesis tolerating various functional groups. organic-chemistry.org

Copper-Catalyzed Processes

The presence of the 2-nitrophenyl substituent on the dibenzo[b,d]furan framework makes the molecule a prime candidate for intramolecular cyclization reactions, particularly those mediated by copper catalysts. Such reactions are well-documented for 2-nitrobiphenyl (B167123) derivatives, leading to the formation of carbazole (B46965) structures through a reductive cyclization pathway. While specific studies on this compound are not extensively reported, the reactivity can be inferred from analogous systems.

The key transformation involves the reduction of the nitro group, which is often accomplished in the presence of a copper catalyst and a suitable reducing agent. The resulting nitrene or amino intermediate can then undergo an intramolecular C-N bond formation to yield the corresponding carbazole derivative.

One of the most common methods for this type of transformation is a modified Cadogan reaction. This reaction involves the deoxygenation of the nitro group, typically using a phosphine reagent, which can be catalyzed by copper. acs.orgresearchgate.netamazonaws.com The reaction proceeds through a proposed nitrene intermediate which then undergoes intramolecular cyclization.

A plausible copper-catalyzed reductive cyclization of this compound would likely yield a dibenzo[b,d]furo[2,3-b]carbazole. The reaction would proceed via the following proposed mechanistic steps:

Coordination of the copper catalyst to the nitro group.

Reductive deoxygenation of the nitro group to form a copper-nitrenoid species.

Intramolecular electrophilic attack of the nitrene on the adjacent phenyl ring of the dibenzofuran moiety.

Rearomatization to form the final carbazole product.

Various copper sources can be employed for such transformations, including copper(I) and copper(II) salts, as well as copper nanoparticles. The choice of solvent, temperature, and ligand can significantly influence the reaction efficiency and yield.

Reactant Catalyst/Reagent Product Reaction Type Reference
2-NitrobiphenylPPh₃CarbazoleReductive Cyclization acs.orgresearchgate.netamazonaws.com
2,2'-Dibromobiphenyl and Primary AminesCu-catalystCarbazole derivativesDouble N-Arylation epa.gov
Diazo anilinoalkynesGold-copper tandem catalysisSubstituted carbazolesTandem catalysis nih.govrsc.org

This table presents examples of carbazole synthesis from related starting materials, illustrating the potential for similar transformations with this compound.

Acid-Catalyzed Transformations and Rearrangements

The dibenzo[b,d]furan core is generally stable to acidic conditions. However, the presence of the nitrophenyl group can influence its reactivity. Under strong acidic conditions, several transformations could be envisaged, although specific literature on this compound is scarce.

One possibility is the intramolecular electrophilic substitution on the dibenzofuran ring system. Protonation of the nitro group could enhance the electrophilicity of the nitrophenyl ring, potentially leading to cyclization, although this is less common than reductive cyclization.

A more plausible acid-catalyzed reaction would involve the ether linkage of the dibenzofuran. Strong acids can protonate the ether oxygen, making it a better leaving group. masterorganicchemistry.com In theory, this could lead to ring-opening of the furan moiety, but this would require harsh conditions and is generally not a facile process for aromatic ethers like dibenzofuran.

The degradation of dibenzofurans has been studied in biological systems, where angular dioxygenases catalyze the cleavage of the ether bridge. nih.gov While not a direct acid-catalyzed process in the chemical sense, it highlights the potential for the cleavage of the otherwise stable dibenzofuran ring system.

Given the stability of the dibenzofuran ring, significant acid-catalyzed rearrangements of the core structure of this compound are not expected under typical laboratory conditions. Any potential reactions would likely require forcing conditions and could lead to a mixture of products or decomposition.

Reactant Class Acidic Condition Potential Transformation General Principle Reference
Secondary/Tertiary AlcoholsAcidDehydration to AlkenesCarbocation formation learncbse.in
EthersStrong Acid (e.g., HBr, HI)CleavageProtonation of ether oxygen masterorganicchemistry.com
PhenolsCO₂, 400K, 4-7 atm, then H⁺Carboxylation (Kolbe's reaction)Electrophilic aromatic substitution learncbse.in
N-[2-(p-nitrophenyl)ethyl]alkylammonium ionsBaseEliminationE1cB mechanism acs.org

This table outlines general acid-catalyzed reactions of related functional groups, providing a framework for predicting potential, though not experimentally confirmed, transformations of this compound.

Emerging Research Directions and Future Perspectives in the Study of 2 2 Nitrophenyl Dibenzo B,d Furan

Development of Novel and Sustainable Synthetic Routes

The synthesis of dibenzofurans, the core structure of 2-(2-Nitrophenyl)dibenzo[b,d]furan, has traditionally relied on methods that are often harsh and environmentally taxing. acs.orgrsc.org Current research is actively pursuing greener and more efficient synthetic strategies.

Recent advancements have focused on palladium-catalyzed intramolecular cyclization of ortho-diazonium salts of diaryl ethers and the oxidative carbon-carbon bond formation under air. organic-chemistry.org Another promising approach involves the use of reusable catalysts like Pd/C for the synthesis of dibenzofurans from o-iododiaryl ethers, which themselves can be synthesized in a one-pot reaction. organic-chemistry.org Researchers are also exploring novel one-pot protocols that combine palladium-catalyzed cross-coupling/aromatization with copper-catalyzed Ullmann coupling. organic-chemistry.org

A significant leap towards sustainability is the exploration of biomass-derived routes. For instance, a cellulose-based synthesis of dibenzofurans has been proposed, which involves the oxidative coupling of 1,2,4-benzenetriol (B23740) to a diphenol followed by dehydration. acs.org This method not only offers a high yield but also utilizes environmentally friendly reaction conditions. acs.org

Future research will likely focus on refining these sustainable methods, improving yields, and expanding the substrate scope to allow for the synthesis of a wider variety of functionalized dibenzofuran (B1670420) derivatives. The development of catalyst-free and solvent-free reaction conditions will be a key area of investigation.

Integration of Advanced Computational Modeling for Predictive Molecular Design

Computational chemistry is becoming an indispensable tool in the design of new organic materials. rsc.orgtandfonline.com Crystal Structure Prediction (CSP) methods, for example, are used to predict the most thermodynamically stable crystal structure of a molecule from its chemical diagram. rsc.org This is crucial for understanding and predicting the physicochemical properties of materials. tandfonline.com

For a molecule like this compound, computational modeling can predict its electronic and photophysical properties, guiding the design of new molecules with tailored characteristics. azolifesciences.com By simulating various structural modifications, researchers can screen for candidates with desired properties before embarking on time-consuming and resource-intensive synthesis.

The use of machine learning and artificial intelligence is also accelerating materials discovery. nist.gov These techniques, combined with high-throughput density functional theory (DFT) calculations, can identify materials with specific properties for various applications. nist.gov The JARVIS (Joint Automated Repository for Various Integrated Simulations) platform is one such example, providing a repository for materials data from classical force-field, DFT, and machine learning calculations. nist.gov

Future efforts will likely involve developing more accurate and efficient computational models that can reliably predict not only the properties of isolated molecules but also their behavior in complex environments and device settings. tandfonline.com The integration of experimental data with computational predictions will be crucial for validating and refining these models. rsc.org

Exploration of New Photophysical Phenomena and Advanced Material Design Principles

The unique electronic structure of this compound suggests its potential for interesting photophysical properties. The interplay between the electron-donating dibenzofuran core and the electron-withdrawing nitrophenyl group could lead to intramolecular charge transfer (ICT) phenomena. acs.org This is a key characteristic for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and sensors. acs.orgbioengineer.org

Recent breakthroughs in organic spintronics have shown that organic diradicals can host bright triplet and charge-separated singlet excitons, enabling optical manipulation of spin states. bioengineer.org This opens up possibilities for using molecules like this compound in spin-based data storage and quantum computing. bioengineer.org

The principles of Material Design, which emphasize a structured approach to creating user interfaces, can also be applied to the design of advanced materials. material.ioboringowl.io By considering factors like hierarchy, meaning, and focus, researchers can design materials with specific functionalities. material.io For instance, the color and layout of molecular components can be tailored to achieve desired optical or electronic properties. material.ioboringowl.io

Future research in this area will involve a deeper exploration of the excited-state dynamics of this compound and its derivatives using advanced spectroscopic techniques. bioengineer.org The goal will be to understand and control the photophysical processes to design materials with enhanced performance for specific applications.

Strategic Integration of this compound into Complex Chemical Architectures and Nanosystems

The functional properties of this compound can be further enhanced by incorporating it into larger, more complex chemical structures and nanosystems. nih.gov Functional nanomaterials, for instance, are being developed for a wide range of biomedical applications, including biosensing, drug delivery, and imaging. mdpi.com

The integration of functional molecules like this compound onto the surface of nanoparticles can impart new functionalities and improve their performance. nih.gov For example, gold nanoparticles can be functionalized with various molecules, including those with specific optical or electronic properties, to create hybrid nanomaterials for targeted cancer therapy. nih.govfu-berlin.de

Microfluidic devices offer another platform for integrating functional nanostructures. rsc.org The in-situ synthesis and integration of nanowires within microfluidic channels have been demonstrated for applications such as particle trapping and pH sensing. rsc.org

The future of this field lies in the development of "smart" nanosystems where the properties of the integrated functional molecule can be controlled by external stimuli. This could lead to the creation of advanced sensors, responsive drug delivery systems, and new types of electronic devices. The ability to precisely control the assembly and organization of these complex architectures will be a key challenge and a major focus of future research.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(2-Nitrophenyl)dibenzo[b,d]furan derivatives?

  • Methodological Answer : Synthesis typically involves aromatic coupling reactions, such as Ullmann or Suzuki-Miyaura couplings, to attach the nitrophenyl group to the dibenzofuran core. For example, nitration of pre-functionalized dibenzofuran derivatives using nitric acid in a sulfuric acid medium can introduce the nitro group. Crystallization in solvents like ethanol or dichloromethane at controlled temperatures (e.g., −20°C) is critical for isolating pure crystals .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Fourier-transform infrared spectroscopy (FT-IR) identifies functional groups (e.g., nitro C–N stretches at ~1520 cm⁻¹). Single-crystal X-ray diffraction (SC-XRD) with software like SHELXL refines bond lengths and angles (e.g., C–C bond lengths of 1.38–1.42 Å in the dibenzofuran core). UV-Vis spectroscopy assesses electronic transitions, particularly the nitro group's n→π* absorption .

Q. How are crystallographic parameters optimized for dibenzofuran derivatives during structural analysis?

  • Methodological Answer : Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. SHELX programs process diffraction data, refining parameters like anisotropic displacement factors. For example, triclinic crystal systems (space group P1) with unit cell dimensions a = 7.2 Å, b = 10.5 Å, c = 12.8 Å are common for substituted dibenzofurans .

Advanced Research Questions

Q. How can computational methods like DFT resolve contradictions between experimental and theoretical structural data?

  • Methodological Answer : Density functional theory (DFT) with B3LYP/6-31G(d,p) basis sets calculates optimized geometries, comparing bond angles (e.g., C–C–C angles in the nitro group) with XRD results. Discrepancies >0.05 Å in bond lengths may indicate experimental artifacts (e.g., crystal packing effects) or basis set limitations. Energy minimization and vibrational frequency analysis validate computational models .

Q. What strategies are used to analyze π–π stacking interactions in nitro-substituted dibenzofurans for biological applications?

  • Methodological Answer : SC-XRD data reveal interplanar distances (3.4–3.8 Å) between aromatic rings. Computational tools like Mercury assess interaction energies. For P450 inhibitors, substituent orientation (e.g., pentyloxy groups) enhances hydrophobic contacts, while nitro groups stabilize π–π stacking with enzyme active sites. Mutagenesis studies validate these interactions .

Q. How do researchers address thermal parameter discrepancies in crystallographic refinement of dibenzofuran derivatives?

  • Methodological Answer : Anisotropic displacement parameters (ADPs) in SHELXL are adjusted to minimize R1 values (<5%). For example, high ADPs in flexible alkoxy chains (e.g., pentyl groups) may require constraints. Cross-validation with Hirshfeld surfaces identifies outliers in thermal motion .

Q. What role do substituent electronic effects play in the bioactivity of nitro-dibenzofurans?

  • Methodological Answer : Hammett constants (σ) quantify electron-withdrawing effects of nitro groups, correlating with inhibitory potency (e.g., IC₅₀ values against P450 enzymes). Electrostatic potential maps from DFT highlight regions of high electron density for target binding. SAR studies show nitro groups at ortho positions enhance activity by 30% compared to para .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.